tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate molecular structure
tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate molecular structure
tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate: A Comprehensive Guide to Structural Utility, Synthesis, and Application
Executive Summary
In modern medicinal chemistry, the spatial arrangement and physicochemical properties of building blocks dictate the pharmacokinetic and pharmacodynamic success of a therapeutic candidate. tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate (CAS: 1508368-16-8) has emerged as a highly versatile, stereochemically rich bifunctional scaffold. By combining the metabolic stability and aqueous solubility of a morpholine ring with the orthogonal reactivity of a Boc-protected secondary amine and a free primary amine, this molecule serves as a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs).
As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptions. Here, we will dissect the mechanistic utility of this scaffold, detail a field-proven and self-validating synthetic route, and provide the rigorous experimental protocols required for its successful application in drug discovery.
Physicochemical Profiling
Before deploying any building block in a synthetic campaign, a rigorous understanding of its physicochemical baseline is required. The predicted parameters below guide solvent selection, extraction pH, and purification strategies [1].
| Property | Value | Scientific Implication |
| CAS Number | 1508368-16-8 | Unique identifier for procurement and literature tracking. |
| Molecular Formula | C₁₁H₂₂N₂O₃ | Indicates a highly aliphatic, sp³-rich character. |
| Molecular Weight | 230.31 g/mol | Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5. |
| Boiling Point | 320.4 ± 27.0 °C (Pred.) | High boiling point; requires non-thermal purification methods (e.g., chromatography). |
| Density | 1.071 ± 0.06 g/cm³ (Pred.) | Slightly denser than water; relevant for phase separation during liquid-liquid extraction. |
| pKa (Primary Amine) | 10.47 ± 0.29 (Pred.) | Highly basic. Requires aqueous workup at pH > 11 to ensure complete extraction into organic solvents. |
Structural Significance and Mechanistic Utility
The architectural brilliance of tert-butyl 3-(1-aminoethyl)morpholine-4-carboxylate lies in its tripartite functionalization:
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The Morpholine Core: Morpholine is a privileged pharmacophore. The oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility, while the ring system lowers the overall lipophilicity (LogP) of the final API, mitigating off-target toxicity and improving metabolic stability.
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The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides absolute orthogonal stability. It shields the morpholine nitrogen from unwanted alkylation or acylation during the functionalization of the side chain, and can be cleanly unmasked later using acidic conditions (e.g., TFA or HCl in dioxane).
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The 1-Aminoethyl Handle: The primary amine is highly nucleophilic. It serves as the primary vector for diversification, readily undergoing amide coupling with carboxylic acids, urea formation with isocyanates, or reductive amination with aldehydes.
Furthermore, the molecule possesses two adjacent stereocenters (C3 of the morpholine ring and C1 of the ethylamine group). Isolating specific diastereomers allows medicinal chemists to probe the spatial constraints of target protein binding pockets, particularly in the solvent-exposed channels of kinases.
Integration of the building block into a targeted therapeutic workflow.
Synthetic Methodology: The Weinreb Route
Because commercial availability of specific stereoisomers can be limited, a robust, scalable, in-house synthesis is often required. The most reliable method begins with the commercially available 4-Boc-morpholine-3-carboxylic acid .
Causality in Reaction Design: Direct addition of a Grignard reagent to a carboxylic acid or ester often leads to over-addition, yielding a tertiary alcohol. To prevent this, we utilize a Weinreb Amide intermediate[3]. The addition of N,O-dimethylhydroxylamine creates a chelated, stable five-membered tetrahedral intermediate upon reaction with methylmagnesium bromide. This chelate survives until the reaction is quenched with aqueous acid, exclusively yielding the methyl ketone (tert-butyl 3-acetylmorpholine-4-carboxylate) [2].
Subsequently, the ketone is converted to the target primary amine via a Borch Reductive Amination [4]. Ammonium acetate serves as the ammonia source, while sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because it is mild enough to selectively reduce the transient iminium ion without prematurely reducing the starting ketone.
Three-step synthetic route via Weinreb amide and reductive amination.
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in checkpoints ensure that failure at any step is immediately detectable before proceeding.
Step 1: Synthesis of the Weinreb Amide
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Setup: In a flame-dried round-bottom flask under nitrogen, dissolve 4-Boc-morpholine-3-carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M).
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Activation: Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to generate the active ester.
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Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in one portion. Stir the reaction mixture overnight at room temperature.
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Validation & Workup: Monitor completion via TLC (Iodine stain; the morpholine core lacks a UV chromophore). Once complete, dilute with CH₂Cl₂, wash sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 2: Grignard Addition to Yield the Methyl Ketone
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Setup: Dissolve the crude Weinreb amide (1.0 eq) in anhydrous THF (0.15 M) and cool to 0 °C in an ice bath under a strict nitrogen atmosphere.
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Addition: Dropwise, add Methylmagnesium bromide (3.0 M in Et₂O, 1.5 eq) over 20 minutes to control the exothermic reaction.
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Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature for 1 hour.
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Validation & Workup: Critical Step: Quench the reaction slowly with saturated aqueous NH₄Cl at 0 °C. This destroys excess Grignard reagent and breaks down the magnesium chelate without causing an intractable emulsion. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield tert-butyl 3-acetylmorpholine-4-carboxylate [2].
Step 3: Borch Reductive Amination
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Imine Formation: Dissolve the methyl ketone (1.0 eq) in anhydrous methanol (0.1 M). Add ammonium acetate (10.0 eq) and stir at room temperature for 2 hours to allow the imine/iminium equilibrium to establish.
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Reduction: Add Sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in small portions. Heat the reaction to 60 °C and stir for 12 hours [4].
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Validation & Workup: Cool to room temperature. Critical Step: The product is a highly basic amine (pKa ~10.5). Adjust the pH of the mixture to >11 using 1N NaOH to ensure the amine is fully deprotonated. Extract thoroughly with CH₂Cl₂ (4x).
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Purification: Concentrate the organic layer and purify via reverse-phase HPLC or silica gel chromatography using a highly polar gradient (CH₂Cl₂ / MeOH / NH₄OH 90:9:1) to isolate the pure tert-butyl 3-(1-aminoethyl)morpholine-4-carboxylate.
Analytical Characterization Guidelines
To confirm the identity and purity of the final synthesized building block, the following analytical validations must be performed:
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LC-MS (ESI+): Expected mass [M+H]⁺ = 231.3 m/z. Ensure the use of a basic mobile phase (e.g., 0.1% NH₄OH in Acetonitrile/Water) to achieve sharp peak shapes, as acidic modifiers (like TFA) will cause severe peak tailing for this basic aliphatic amine.
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¹H NMR (400 MHz, CDCl₃): Look for the distinct singlet of the Boc group at ~1.45 ppm (9H). The newly formed methyl group of the 1-aminoethyl side chain will appear as a doublet at ~1.10 ppm (3H, J = 6.5 Hz), confirming the successful reduction of the ketone.
References
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Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22 (39), 3815-3818. Available at:[Link]
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Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 1971, 93 (12), 2897–2904. Available at:[Link]
